2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide 2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13469101
InChI: InChI=1S/C14H22N2O/c1-4-13(12-8-6-5-7-9-12)16(11(2)3)14(17)10-15/h5-9,11,13H,4,10,15H2,1-3H3
SMILES: CCC(C1=CC=CC=C1)N(C(C)C)C(=O)CN
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol

2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide

CAS No.:

Cat. No.: VC13469101

Molecular Formula: C14H22N2O

Molecular Weight: 234.34 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide -

Specification

Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
IUPAC Name 2-amino-N-(1-phenylpropyl)-N-propan-2-ylacetamide
Standard InChI InChI=1S/C14H22N2O/c1-4-13(12-8-6-5-7-9-12)16(11(2)3)14(17)10-15/h5-9,11,13H,4,10,15H2,1-3H3
Standard InChI Key NRGVNVWOAJDIMH-UHFFFAOYSA-N
SMILES CCC(C1=CC=CC=C1)N(C(C)C)C(=O)CN
Canonical SMILES CCC(C1=CC=CC=C1)N(C(C)C)C(=O)CN

Introduction

Chemical Structure and Nomenclature

Structural Features

2-Amino-N-isopropyl-N-(1-phenyl-propyl)-acetamide (IUPAC: 2-amino-N-(propan-2-yl)-N-(1-phenylpropyl)acetamide) consists of:

  • Acetamide backbone: A central carbonyl group bonded to a nitrogen atom.

  • Substituents:

    • Isopropyl group (–N(CH(CH₃)₂)): Introduces steric bulk and lipophilicity.

    • 1-Phenylpropyl group (–N(CH₂CH₂C₆H₅)): Provides aromaticity and potential π-π interactions.

  • Amino group (–NH₂) at the β-position: Enhances hydrogen-bonding capacity and reactivity.

Molecular Formula and Weight

  • Formula: C₁₅H₂₄N₂O

  • Molecular weight: 248.36 g/mol (calculated).

Stereochemical Considerations

The presence of chiral centers (if any) depends on the configuration of the 1-phenylpropyl group. Racemic mixtures are common in analogous compounds unless resolved via chiral synthesis .

Synthesis and Preparation

Synthetic Routes

While no direct synthesis is documented, analogous methods for N,N-disubstituted acetamides suggest the following approaches:

Stepwise Alkylation of Acetamide

  • Primary amine formation: React chloroacetamide with 1-phenylpropylamine to yield N-(1-phenylpropyl)-2-chloroacetamide.

  • Secondary alkylation: Introduce isopropyl groups via nucleophilic substitution using isopropyl bromide and a base (e.g., K₂CO₃) .

  • Amination: Replace the chloro group with an amino group using aqueous ammonia or ammonium hydroxide under controlled conditions .

Reaction Scheme:

ClCH2CONH-(1-phenylpropyl)+(CH3)2CHBrBase(CH3)2CH-NH-CO-CH2-(1-phenylpropyl)+HCl\text{ClCH}_2\text{CONH-(1-phenylpropyl)} + \text{(CH}_3\text{)}_2\text{CHBr} \xrightarrow{\text{Base}} \text{(CH}_3\text{)}_2\text{CH-NH-CO-CH}_2\text{-(1-phenylpropyl)} + \text{HCl}

Reductive Amination

  • Condense 2-oxoacetamide with isopropylamine and 1-phenylpropylamine in the presence of a reducing agent (e.g., NaBH₃CN) .

Industrial Production Considerations

  • Continuous flow reactors: Improve yield and reduce dimerization byproducts.

  • Catalysts: Pd(PPh₃)₄ or Ag₂CO₃ for coupling reactions .

Physicochemical Properties

Predicted Properties (Based on Analogs)

PropertyValueSource Analogs
Melting Point120–125°C
Boiling Point310–315°C (est.)
LogP2.8–3.2 (moderate lipophilicity)
SolubilityPoor in water; soluble in DMSO

Spectroscopic Data

  • IR: N–H stretch (~3300 cm⁻¹), C=O (~1650 cm⁻¹) .

  • ¹H NMR (CDCl₃): δ 1.0 (d, 6H, isopropyl CH₃), δ 2.2 (m, 2H, CH₂), δ 4.1 (q, 1H, N–CH), δ 7.3 (m, 5H, aromatic) .

ActivityPotential TargetLikelihood (Based on Analogs)
AntimicrobialBacterial enzymesModerate
CNS ModulationAdrenergic receptorsHigh
AntithromboticPlatelet GPIIb/IIIaModerate

Applications in Scientific Research

Organic Synthesis Intermediate

  • Peptide mimetics: The 1-phenylpropyl group mimics hydrophobic amino acid side chains .

  • Catalyst development: Tertiary amides act as ligands in asymmetric catalysis .

Pharmacological Studies

  • Lead optimization: Structural modifications (e.g., fluorination) could enhance metabolic stability .

  • In vivo models: Analogous compounds show oral bioavailability and brain exposure in mice .

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